molecular formula C8H11NO3 B13479375 4-Acetamidocyclopent-2-ene-1-carboxylic acid

4-Acetamidocyclopent-2-ene-1-carboxylic acid

Cat. No.: B13479375
M. Wt: 169.18 g/mol
InChI Key: WYYGPJLHJBZKEX-UHFFFAOYSA-N
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Description

4-Acetamidocyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C8H11NO3 It is characterized by a cyclopentene ring substituted with an acetamido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidocyclopent-2-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with acetic anhydride to form an intermediate, which is then subjected to further reactions to introduce the acetamido and carboxylic acid groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidocyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Acetamidocyclopent-2-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which 4-Acetamidocyclopent-2-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamidocyclopent-2-ene-1-carboxylic acid is unique due to the presence of both the acetamido and carboxylic acid groups on a cyclopentene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-acetamidocyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-5(10)9-7-3-2-6(4-7)8(11)12/h2-3,6-7H,4H2,1H3,(H,9,10)(H,11,12)

InChI Key

WYYGPJLHJBZKEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(C=C1)C(=O)O

Origin of Product

United States

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